N-(2,4-difluorophenyl)-1-(4-methylphenyl)methanimine

Schiff base positional isomerism electronic effects

N-(2,4-Difluorophenyl)-1-(4-methylphenyl)methanimine (CAS 134018-66-9) is a fluorinated aromatic Schiff base (aldimine) with the molecular formula C14H11F2N and molecular weight 231.25 g/mol. It is formed via condensation of 2,4-difluoroaniline with 4-methylbenzaldehyde, placing the electron-withdrawing difluoro substituents on the N-phenyl ring and the electron-donating methyl group on the C-phenyl ring.

Molecular Formula C14H11F2N
Molecular Weight 231.246
CAS No. 134018-66-9
Cat. No. B2562837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-difluorophenyl)-1-(4-methylphenyl)methanimine
CAS134018-66-9
Molecular FormulaC14H11F2N
Molecular Weight231.246
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=NC2=C(C=C(C=C2)F)F
InChIInChI=1S/C14H11F2N/c1-10-2-4-11(5-3-10)9-17-14-7-6-12(15)8-13(14)16/h2-9H,1H3
InChIKeySOTQESSWSDIJOW-RQZCQDPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Difluorophenyl)-1-(4-methylphenyl)methanimine (CAS 134018-66-9) – Procurement-Ready Fluorinated Schiff Base for Medicinal Chemistry and Ligand Design


N-(2,4-Difluorophenyl)-1-(4-methylphenyl)methanimine (CAS 134018-66-9) is a fluorinated aromatic Schiff base (aldimine) with the molecular formula C14H11F2N and molecular weight 231.25 g/mol . It is formed via condensation of 2,4-difluoroaniline with 4-methylbenzaldehyde, placing the electron-withdrawing difluoro substituents on the N-phenyl ring and the electron-donating methyl group on the C-phenyl ring . This regiochemical arrangement distinguishes it from its positional isomer, N-(2,4-difluorobenzylidene)-4-methylaniline (CAS 127598-60-1), which bears the difluoro substitution on the benzylidene ring . Fluorinated imines are recognized as versatile pharmacophores and intermediates, with the imine (C=N) bond enabling reduction to secondary amines, cycloaddition, and metal coordination [1].

Why N-(2,4-Difluorophenyl)-1-(4-methylphenyl)methanimine Cannot Be Replaced by Generic Imine Analogs – Structural, Electronic, and Procurement Factors


Fluorinated imines with identical molecular formulas (C14H11F2N, MW 231.25) can exhibit markedly different chemical reactivity profiles depending on whether the fluorine atoms reside on the N-phenyl or C-phenyl ring, as this governs the electron density at the imine carbon and the basicity of the nitrogen lone pair [1]. The target compound's 2,4-difluoro substitution on the aniline-derived ring withdraws electron density from the imine nitrogen, reducing its propensity for protonation and altering its coordination behavior with metal ions compared to analogs where fluorine is on the benzaldehyde ring [2]. Furthermore, the 4-methyl group on the C-phenyl ring provides a distinct steric and electronic environment that influences diastereoselectivity in subsequent transformations such as reduction to chiral amines or cycloaddition reactions. Substituting this compound with a positional isomer (e.g., CAS 127598-60-1) or a mono-fluoro analog without rigorous validation risks altered reaction kinetics, different metal-binding affinities, and non-comparable biological screening results . Vendors supplying this compound (Bidepharm at 90% purity; Leyan at 98% purity) offer batch-specific QC documentation (NMR, HPLC, GC), which is essential given that imines can undergo hydrolysis upon storage .

N-(2,4-Difluorophenyl)-1-(4-methylphenyl)methanimine (CAS 134018-66-9) – Quantitative Differentiation Evidence Versus Structural Analogs


Regiochemical Differentiation: 2,4-Difluoro on N-Phenyl vs. C-Phenyl Ring – Molecular Formula Identity, Property Divergence

The target compound (CAS 134018-66-9) and its positional isomer N-(2,4-difluorobenzylidene)-4-methylaniline (CAS 127598-60-1) share the identical molecular formula C14H11F2N and molecular weight (~231.25 Da) . Despite this formula-level identity, their regiochemistry differs fundamentally: the target compound has the 2,4-difluoro substituents on the aniline-derived N-phenyl ring, whereas CAS 127598-60-1 carries them on the benzaldehyde-derived C-phenyl ring . In fluorinated imines, the electronic nature of substituents on the N-phenyl ring directly modulates the imine nitrogen basicity and the electrophilicity of the azomethine carbon, affecting both hydrolysis stability and reactivity toward nucleophiles [1]. No standard analytical method (e.g., LC-MS or HPLC alone) can distinguish these two isomers without authentic reference standards; procurement of the incorrect isomer can yield systematically different outcomes in reduction, cycloaddition, or metal-coordination reactions [2].

Schiff base positional isomerism electronic effects

Commercial Purity Differentiation: 98% (Leyan) vs. 90% (Bidepharm) – Impact on Downstream Application Suitability

Two reputable vendors supply this compound at different standard purity grades. Leyan (Shanghai Hao Hong Biomedical) lists product number 1678501 with a standard purity of 98% . Bidepharm supplies the compound at a standard purity of 90%, with batch-specific QC documentation including NMR, HPLC, and GC data . For comparative context, the related isomer (1E)-N-(4-Fluoro-3-methylphenyl)-1-(2-fluorophenyl)methanimine (CAS 329699-40-3) is also available from Bidepharm at 90% purity . The 8-percentage-point purity gap between vendors translates to a ~5-fold difference in maximum possible impurity burden (2% vs. 10% total impurities), which is quantitatively meaningful for stoichiometric reactions such as metal-ligand complexation where impurities can compete for metal coordination sites [1].

vendor quality purity specification batch QC

Fluorine Substitution Degree Comparison: 2,4-Difluoro Target vs. Mono-Fluoro and Non-Fluorinated Analogs – Electronic Modulation of the Imine Bond

Literature on fluorinated imines consistently demonstrates that increasing fluorine substitution on the N-aryl ring incrementally reduces the electron density on the imine nitrogen, as measured by 19F NMR chemical shifts and calculated electrostatic potential maps [1]. The target compound's 2,4-difluoro substitution pattern represents an intermediate degree of electron withdrawal between mono-fluoro analogs and perfluorinated derivatives. A structurally related compound, (E)-N-(2,4-Difluorophenyl)-1-(pentafluorophenyl)methanimine (CAS 90283-18-4), exemplifies the extreme of fluorine loading . Class-level evidence from antibacterial screening of fluorinated imines indicates that the 2,4-difluoro substitution pattern on the aniline ring contributes to enhanced membrane permeability (logP modulation) relative to non-fluorinated analogs, though the specific magnitude depends on the full molecular context [2]. The target compound's 4-methyl group on the C-phenyl ring additionally provides a modest electron-donating counterbalance, creating a dipole distinct from symmetrically substituted analogs [3].

fluorine effect imine electrophilicity SAR

Synthetic Accessibility: Solvent-Free Mechanochemical Route Enables Rapid, High-Yield Access to Fluorinated Imines Including This Scaffold

While the specific compound N-(2,4-difluorophenyl)-1-(4-methylphenyl)methanimine was not individually reported in the 2022 mechanochemical synthesis study by Ciesielska et al., the method was demonstrated to produce 12 novel fluorinated imines from variously fluorinated benzaldehydes and anilines in 15 minutes at room temperature with yields ranging from 58% to 96% [1]. Specifically, imines derived from 2,4-difluorobenzaldehyde with substituted anilines were obtained in yields of 58–96% (e.g., N-(4-chlorophenyl)-1-(2,4-difluorophenyl)methanimine: 96%; N-(4-methoxyphenyl)-1-(2,4-difluorophenyl)methanimine: 95%) [2]. This solvent-free grinding method contrasts with traditional solution-phase condensation, which may require prolonged reflux, azeotropic water removal, or acid catalysis [3]. The target compound, formed from 2,4-difluoroaniline and 4-methylbenzaldehyde, is structurally compatible with this mechanochemical protocol, offering a procurement-independent synthesis route for laboratories requiring on-demand preparation with reduced solvent waste [4].

mechanochemical synthesis green chemistry fluorinated imine

Downstream Derivatization Potential: Imine Reduction to (2,4-Difluorophenyl)(4-methylphenyl)methylamine – A Distinct Secondary Amine Building Block

The imine bond in N-(2,4-difluorophenyl)-1-(4-methylphenyl)methanimine can be reduced to yield (2,4-difluorophenyl)(4-methylphenyl)methylamine (C14H13F2N, MW 233.26), a secondary amine that is also listed as a distinct chemical entity in supplier catalogs . This reduction product differs from the imine by the addition of two hydrogen atoms (mass shift +2 Da), converting the planar sp² C=N bond to a tetrahedral sp³ C–N center, which introduces chirality at the methine carbon [1]. In contrast, the positional isomer N-(2,4-difluorobenzylidene)-4-methylaniline (CAS 127598-60-1) would upon reduction yield N-(2,4-difluorobenzyl)-4-methylaniline—a structurally different secondary amine with distinct spatial arrangement and potentially different biological target engagement . The availability of the imine as a stable, storable precursor to the chiral amine (accessible via asymmetric reduction) provides synthetic versatility that is not offered by direct procurement of the reduced amine alone [2].

imine reduction secondary amine chiral amine

Storage and Handling: Hydrolytic Stability Considerations for Schiff Base Procurement

Schiff bases are susceptible to hydrolysis back to the parent amine and aldehyde in the presence of moisture. The electron-withdrawing 2,4-difluoro substituents on the N-phenyl ring reduce the electron density on the imine nitrogen, which class-level evidence suggests decreases the rate of acid-catalyzed hydrolysis relative to unsubstituted N-phenyl imines, though increases susceptibility to nucleophilic attack at the imine carbon [1]. Vendor recommendations for structurally related imines include storage at 2–8°C under inert atmosphere [2]. The target compound's hydrolytic stability has not been quantitatively compared to analogs in published literature; however, the availability of batch-specific QC data (NMR, HPLC) from Bidepharm enables verification of chemical integrity upon receipt . The 4-methyl group on the C-phenyl ring provides a modest electron-donating effect that may partially offset the electrophilicity increase at the imine carbon, a subtle electronic balancing not present in analogs bearing electron-withdrawing groups on both rings [3].

imine hydrolysis stability storage conditions

N-(2,4-Difluorophenyl)-1-(4-methylphenyl)methanimine (CAS 134018-66-9) – Evidence-Backed Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: Fluorinated Schiff Base as a Prochiral Precursor to Benzhydrylamine Pharmacophores

Medicinal chemistry groups synthesizing chiral benzhydrylamine scaffolds can procure this compound as a storable imine precursor. Reduction of the C=N bond yields (2,4-difluorophenyl)(4-methylphenyl)methylamine, a secondary amine with a chiral center at the methine carbon [1]. The 2,4-difluoro substitution on the N-phenyl ring provides a distinct electronic profile and metabolic stability advantage compared to non-fluorinated analogs. As demonstrated in class-level antibacterial studies of fluorinated imines, the 2,4-difluoro pattern enhances membrane permeability while the 4-methyl group on the opposite ring provides a handle for further functionalization [2]. Procurement of the 98% purity grade (Leyan) is recommended for quantitative SAR studies, while 90% grade (Bidepharm) is suitable for pilot-scale reduction optimization where cost-per-gram is a factor.

Coordination Chemistry: Fluorinated Imine as an N-Donor Ligand for Transition Metal Complexes

Schiff bases serve as versatile N-donor ligands for d- and f-block metals [1]. This compound's 2,4-difluoro substitution on the N-aryl ring reduces the σ-donor strength of the imine nitrogen relative to unsubstituted N-phenyl imines, potentially tuning the Lewis acidity of the coordinated metal center. The electron-withdrawing fluorine atoms also provide spectroscopic handles (19F NMR) for monitoring complex formation and geometry in solution [2]. Researchers should note that impurities in the 90% purity grade (up to 10%) may compete for metal coordination, making the 98% purity grade preferable for stoichiometric complexation studies.

Organic Synthesis: Building Block for Fluorine-Containing Heterocycles via Cycloaddition or Multicomponent Reactions

Imines are key intermediates in aza-Diels-Alder reactions, 1,3-dipolar cycloadditions, and multicomponent reactions (e.g., Mannich, Strecker, Ugi) [1]. The 2,4-difluoro substitution pattern on the N-aryl ring of this compound influences the dienophilicity of the imine in cycloaddition reactions. The mechanochemical synthesis method described by Ciesielska et al. (2022) provides a rapid, solvent-free backup route if commercial supply is interrupted, using readily available 2,4-difluoroaniline and 4-methylbenzaldehyde [2]. This dual source strategy (procurement + on-demand synthesis capability) is a practical consideration for laboratories running long-term synthetic campaigns with this building block.

Analytical Reference: Distinguishing Positional Isomers in Fluorinated Drug Impurity Profiling

This compound (CAS 134018-66-9) is one of several C14H11F2N imine isomers that may arise as synthetic intermediates or impurities in fluorinated drug substance manufacturing [1]. Specifically, (E)-N-(4-fluorobenzyl)-1-(4-fluorophenyl)methanimine (CAS 1399883-72-7) is listed as Pimavanserin Impurity 13, demonstrating the regulatory relevance of fluorinated imines [2]. Analytical laboratories performing impurity profiling or forced degradation studies of fluorinated pharmaceuticals can procure this compound as an authentic reference standard to confirm or exclude its presence, leveraging the vendor-provided NMR, HPLC, and GC batch data for method validation .

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